REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6](Br)[CH:7]=1.[NH:13]1[CH2:17][CH2:16][CH2:15][C:14]1=[O:18].CNCCNC.C(=O)([O-])[O-].[K+].[K+]>[Cu]I.C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[C:6]([N:13]2[CH2:17][CH2:16][CH2:15][C:14]2=[O:18])[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)Br)C(F)(F)F
|
Name
|
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper(1)iodide
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 85° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 16 by 100 mm vial sparged with argon
|
Type
|
CUSTOM
|
Details
|
Vial capped
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
solvent removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered through silica
|
Type
|
CUSTOM
|
Details
|
Affords a gray solid
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=C(C1)C(F)(F)F)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |